3-Methylpiperidine-2,6-dione
Overview
Description
3-Methylpiperidine-2,6-dione is an organic compound with the molecular formula C6H9NO2. It is a derivative of piperidine, characterized by the presence of two keto groups at positions 2 and 6, and a methyl group at position 3. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Mode of Action
It is known that the compound is involved in the synthesis of piperidine-2,6-diones . The synthesis process involves Michael addition and intramolecular nucleophilic substitution processes .
Biochemical Pathways
3-Methylpiperidine-2,6-dione is a part of the biosynthetic pathway of tetramate bripiodionen, a compound bearing a 3-(2H-pyran-2-ylidene)pyrrolidine-2,4-dione skeleton . The compound is synthesized from abundant acetates and acrylamides using potassium tert-butoxide as a promoter .
Result of Action
It is known that the compound is a key intermediate in the synthesis of various important compounds .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Methylpiperidine-2,6-dione are not well-studied yet. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It has been suggested that this compound may have potential therapeutic applications in the treatment of sickle cell disease and β-thalassemia by reducing the expression levels of the widely interspaced zinc finger motif (WIZ) protein and/or inducing fetal hemoglobin (HbF) protein expression levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves interactions with various biomolecules at the molecular level. These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other biochemical effects .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylpiperidine-2,6-dione can be synthesized through the cyclization of 2-methylglutaric acid. The process involves the addition of acetic anhydride to 2-methylglutaric acid at room temperature, followed by heating the mixture to 60°C under reflux for 8 hours. The completion of the reaction is confirmed by thin-layer chromatography (TLC), and the remaining acetic anhydride is removed under reduced pressure .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Methylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The methyl group at position 3 can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Methylpiperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Piperidine-2,6-dione: The parent compound without the methyl group.
3,5-Dimethylpiperidine-2,6-dione: A derivative with an additional methyl group at position 5.
2,6-Diketopiperidine: Another name for piperidine-2,6-dione, highlighting its diketone structure.
Uniqueness: 3-Methylpiperidine-2,6-dione is unique due to the presence of the methyl group at position 3, which influences its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
3-methylpiperidine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-2-3-5(8)7-6(4)9/h4H,2-3H2,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCRDQKHMMPWPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952048 | |
Record name | 6-Hydroxy-3-methyl-4,5-dihydropyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29553-51-3 | |
Record name | 3-Methyl-2,6-piperidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29553-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylpiperidine-2,6-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029553513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-3-methyl-4,5-dihydropyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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